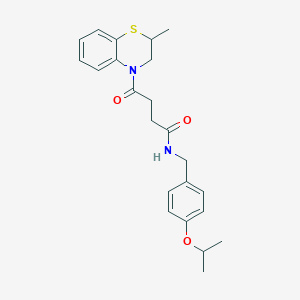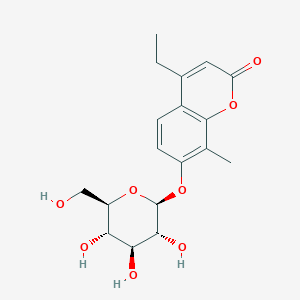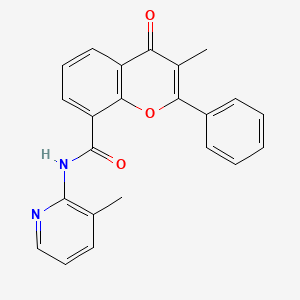
N-(4-isopropoxybenzyl)-4-keto-4-(2-methyl-2,3-dihydro-1,4-benzothiazin-4-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-4-OXO-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}BUTANAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazine ring and various functional groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-4-OXO-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Butanamide Moiety: The butanamide moiety is introduced through amide bond formation, typically involving the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-4-OXO-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-4-OXO-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Studied for its potential as a KATP channel activator and AMPA receptor modulator.
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-4-YL)-4-OXO-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}BUTANAMIDE stands out due to its unique combination of functional groups, which contribute to its distinctive chemical reactivity and biological activity
Properties
Molecular Formula |
C23H28N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(2-methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-4-oxo-N-[(4-propan-2-yloxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)28-19-10-8-18(9-11-19)14-24-22(26)12-13-23(27)25-15-17(3)29-21-7-5-4-6-20(21)25/h4-11,16-17H,12-15H2,1-3H3,(H,24,26) |
InChI Key |
FMUQCGXTWWZYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2S1)C(=O)CCC(=O)NCC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11292762.png)
![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11292768.png)

![N,N-dimethyl-3-{3-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B11292773.png)
![N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11292776.png)
![1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11292795.png)
![N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11292806.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11292810.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292814.png)
![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11292815.png)
![3-(1-benzofuran-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11292818.png)
![7-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11292826.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11292852.png)

